Isopomiferin

Neuroblastoma MYCN Casein Kinase 2

Researchers targeting MYCN-amplified neuroblastoma often encounter off-target antioxidant or AChE-inhibitory confounds that obscure phenotypic interpretation. Isopomiferin addresses this as the top hit from a MYCN-amplified cell-line-selective screen, degrading MYCN via CK2 inhibition with negligible AChE interference. • CK2 inhibitor: suppresses MYCN & TEAD4 in NBL models. • Negligible AChE inhibition vs. pomiferin (IC50 0.096 mM); eliminates cholinergic confounds. • MetRS inhibition (IC50 70 μM; MIC 16 μg/mL) for antibacterial research. • Reduced antioxidant/DNA-protective activity enables pathway-specific negative control.

Molecular Formula C25H24O6
Molecular Weight 420.5 g/mol
Cat. No. B1259345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopomiferin
Synonymsisopomiferin
Molecular FormulaC25H24O6
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC1(CCC2=C3C(=C4C(=C2O1)C(=O)C(=CO4)C5=CC(=C(C=C5)O)O)C=CC(O3)(C)C)C
InChIInChI=1S/C25H24O6/c1-24(2)9-7-14-21(30-24)15-8-10-25(3,4)31-23(15)19-20(28)16(12-29-22(14)19)13-5-6-17(26)18(27)11-13/h5-7,9,11-12,26-27H,8,10H2,1-4H3
InChIKeyFYVQSXRFGAIFQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopomiferin Specification and Applications


Isopomiferin is a prenylated isoflavonoid primarily isolated from Maclura pomifera (Osage orange). It has been identified as a top hit in cell-line-selective screens targeting MYCN-amplified neuroblastoma (NBL) due to its ability to inhibit casein kinase 2 (CK2) and suppress both MYCN and TEAD4 [1]. Distinct from other in-class compounds, it also demonstrates measurable antibacterial activity through inhibition of methionyl-tRNA synthetase (MetRS) [2], establishing its utility across disparate research domains.

Isopomiferin Selectivity vs. Pomiferin and Osajin


Substitution among Maclura-derived prenylated isoflavonoids is scientifically invalid due to divergent, and in some cases inverse, functional profiles. While pomiferin demonstrates superior antioxidant capacity and AChE inhibition, isopomiferin exhibits a unique dual profile of MYCN-ablating activity coupled with antibacterial MetRS inhibition [1][2]. Furthermore, in DNA protection assays, isopomiferin shows a decreased protective effect compared to pomiferin and osajin [3]. These distinct activity signatures necessitate compound-specific selection based on the precise experimental endpoint, not merely the isoflavonoid scaffold.

Isopomiferin Comparative Efficacy Evidence


MYCN Suppression and CK2 Inhibition

In a high-throughput screen for MYCN-amplified neuroblastoma (NBL), isopomiferin emerged as the top hit compound, demonstrating cellular inhibition of casein kinase 2 (CK2). Both isopomiferin and its analog pomiferin were identified as powerful, indirect MYCN-ablating agents, capable of degrading MYCN and inducing cell death [1][2]. While both compounds share this activity, isopomiferin was specifically noted as a top hit in the primary screen targeting MYCN-dependent subtypes [1].

Neuroblastoma MYCN Casein Kinase 2

Antioxidant Activity Comparison (DPPH)

In a direct comparative study, the antioxidant activity of isopomiferin was quantitatively assessed against pomiferin, osajin, and catalposide using the DPPH assay. Pomiferin exhibited the highest activity, followed by isopomiferin. The activities of osajin and catalposide were undetectable in this assay [1]. This establishes a clear activity hierarchy within the same natural source.

Antioxidant Free Radical Scavenging DPPH

AChE Inhibition Activity

A study evaluating the anticholinesterase potential of Maclura pomifera compounds found that osajin and pomiferin inhibited AChE with IC50 values of 2.239 mM and 0.096 mM, respectively. In contrast, their iso-derivatives, including iso-pomiferin (isopomiferin), displayed notably less inhibition towards AChE [1]. This indicates that the structural isomerization of pomiferin to isopomiferin drastically reduces its AChE inhibitory capacity.

Acetylcholinesterase Neurodegeneration Cholinergic

MetRS Inhibition and Antibacterial Activity

Isopomiferin was identified as an inhibitor of Pseudomonas aeruginosa methionyl-tRNA synthetase (MetRS), with an IC50 of 70 μM. It displayed a minimum inhibitory concentration (MIC) of 16 μg/mL against a hypersensitive P. aeruginosa strain [1]. This antibacterial activity has not been reported for its close structural analogs pomiferin or osajin, representing a unique functional attribute for isopomiferin.

Antibacterial Pseudomonas aeruginosa tRNA Synthetase

DNA Protection Against Oxidative Stress

The protective effects of isopomiferin, pomiferin, osajin, and catalposide on DNA exposed to oxygen radicals (Fenton's reaction) were evaluated in vitro. Significant protective effects were observed for pomiferin and osajin. In contrast, a decreased protective effect was observed for isopomiferin, while a further reduced effect was seen for catalposide [1].

DNA Damage Oxidative Stress Genoprotection

Isopomiferin Application Scenarios


MYCN Target Validation in Neuroblastoma

Isopomiferin is the optimal tool compound for researchers specifically probing MYCN-dependent regulatory networks in neuroblastoma. As the top hit in a cell-line-selective screen, it disrupts a MYCNA-specific sub-network leading to MYCN degradation in vivo [4]. This makes it superior to pomiferin or osajin for initial validation of this particular pathway, as its selection was based on high expression profiling relevance to this aggressive pediatric cancer subtype.

Avoiding Cholinergic Off-Targets in CNS Cancer

When studying MYCN-driven cancers with potential central nervous system involvement, isopomiferin is the preferred isoflavonoid. Its negligible AChE inhibition [4] contrasts sharply with pomiferin (IC50 = 0.096 mM), ensuring that observed phenotypic changes are attributable to MYCN or CK2 modulation rather than cholinergic pathway interference, thereby yielding cleaner, more interpretable data.

Gram-Negative MetRS Antibacterial Research

Isopomiferin is uniquely positioned among its class for developing novel antibacterial agents targeting P. aeruginosa MetRS. With a confirmed IC50 of 70 μM and an MIC of 16 μg/mL against a hypersensitive strain [4], it provides a distinct chemical starting point for medicinal chemistry efforts focused on tRNA synthetase inhibition, a pathway not addressed by pomiferin or osajin.

Negative Control for Oxidative Stress & DNA Damage

In experiments where potent antioxidant or DNA-protective activities are confounding variables, isopomiferin is the most suitable analog for use as a negative control. Its reduced DPPH scavenging activity and decreased DNA protective effect compared to pomiferin and osajin [4] allows researchers to decouple MYCN-ablating or antibacterial effects from non-specific radical-scavenging mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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